![molecular formula C11H11N5O B159283 Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- CAS No. 1767-12-0](/img/structure/B159283.png)
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-, also known as Imidazole Yellow, is a synthetic dye used in various scientific research applications. It is a yellow powder that is soluble in water and commonly used as a pH indicator in biochemical experiments.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is based on its ability to change color depending on the pH of the solution it is in. The dye exists in two forms, a protonated form, and a deprotonated form. The protonated form is yellow, while the deprotonated form is red. The color change occurs at a specific pH, known as the pKa value. The pKa value of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is 7.3. Therefore, the dye is yellow below pH 7.3 and red above pH 7.3.
Biochemical and Physiological Effects:
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms. It is considered non-toxic and safe to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in lab experiments include its high sensitivity to pH changes, its ability to be used in various biochemical assays, and its low cost. However, some limitations include its narrow pH range, its inability to be used in strongly acidic or basic solutions, and its potential interference with other compounds in the sample.
Future Directions
There are various future directions for the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in scientific research. One potential direction is the development of new pH indicators with a broader pH range and higher sensitivity. Another direction is the use of the dye in the development of new biosensors for the detection of various biomolecules, such as glucose, cholesterol, and DNA. Additionally, the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in medical diagnostics and imaging is another potential future direction.
Conclusion:
In conclusion, Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is a synthetic dye widely used in scientific research as a pH indicator. It is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide and is commonly used in various biochemical assays. The mechanism of action of the dye is based on its ability to change color depending on the pH of the solution it is in. Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms and is considered safe to use in laboratory experiments. While it has some limitations, there are various future directions for its use in scientific research, including the development of new pH indicators and biosensors.
Synthesis Methods
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is widely used in scientific research as a pH indicator. It is commonly used to determine the pH of various solutions, such as buffers, biological fluids, and cell culture media. It is also used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), protein assays, and nucleic acid assays.
properties
CAS RN |
1767-12-0 |
|---|---|
Product Name |
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- |
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[4-(1H-imidazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,17) |
InChI Key |
CHBZRRGOUMDIQX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Other CAS RN |
1767-12-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



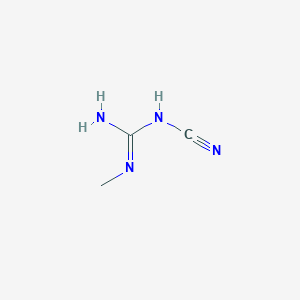



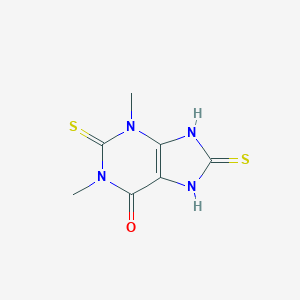

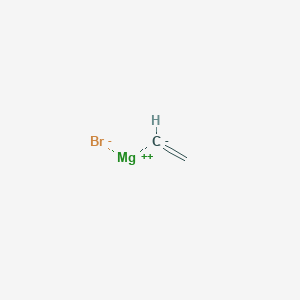
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

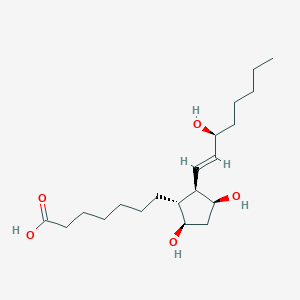
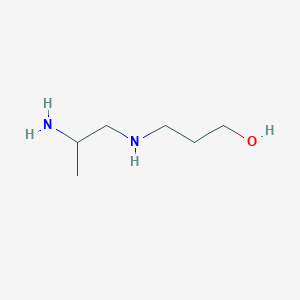

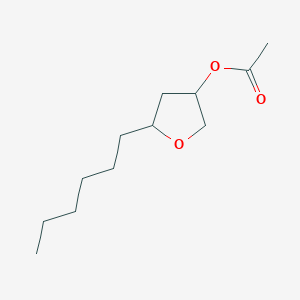
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)